

Spectral Analysis of 2-Fluoro-5-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound **2-Fluoro-5-hydroxybenzaldehyde** (CAS No: 103438-84-2). The information is compiled from various public sources to aid in the characterization and utilization of this compound in research and development.

Compound Information

Property	Value	Source
IUPAC Name	2-fluoro-5-hydroxybenzaldehyde	PubChem[1]
Molecular Formula	C ₇ H ₅ FO ₂	PubChem[1]
Molecular Weight	140.11 g/mol	PubChem[1]
InChI Key	SNILBNSNKISKLU-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC(=C(C=C1O)C=O)F</chem>	PubChem[1]

Spectral Data

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for **2-Fluoro-5-hydroxybenzaldehyde** is available through the NIST Mass Spectrometry Data Center. A summary of the key mass-to-charge ratios (m/z) is provided below.

Data Point	Value (m/z)
Top Peak	139
2nd Highest Peak	140
3rd Highest Peak	83

Infrared (IR) Spectroscopy

An infrared spectrum for **2-Fluoro-5-hydroxybenzaldehyde** is available in the SpectraBase database. While the full dataset of peaks and intensities is proprietary, the spectrum confirms the presence of key functional groups. Researchers can access the spectrum through the SpectraBase service for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly accessible, experimentally determined ^1H and ^{13}C NMR data for **2-Fluoro-5-hydroxybenzaldehyde** could not be located in the reviewed scientific literature and databases. For definitive structural confirmation and analysis, it is recommended that researchers acquire NMR spectra of their own samples.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the spectral data types discussed. These methodologies are based on standard practices for the analysis of aromatic aldehydes and can be adapted for **2-Fluoro-5-hydroxybenzaldehyde**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and fragmentation pattern.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Methodology:

- Sample Preparation: A dilute solution of **2-Fluoro-5-hydroxybenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) is typically used.
 - Injection: 1 μ L of the sample is injected in splitless mode.
 - Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Detection:
 - Ionization: Electron Ionization (EI) at 70 eV is used.
 - Mass Range: The mass analyzer scans a range of m/z from 50 to 500.
 - Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** A small amount of the solid **2-Fluoro-5-hydroxybenzaldehyde** is placed directly onto the ATR crystal.
- **Data Acquisition:** The ATR accessory is engaged to ensure good contact between the sample and the crystal. The IR spectrum is recorded over a range of 4000-400 cm^{-1} .
- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-F stretch, and aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

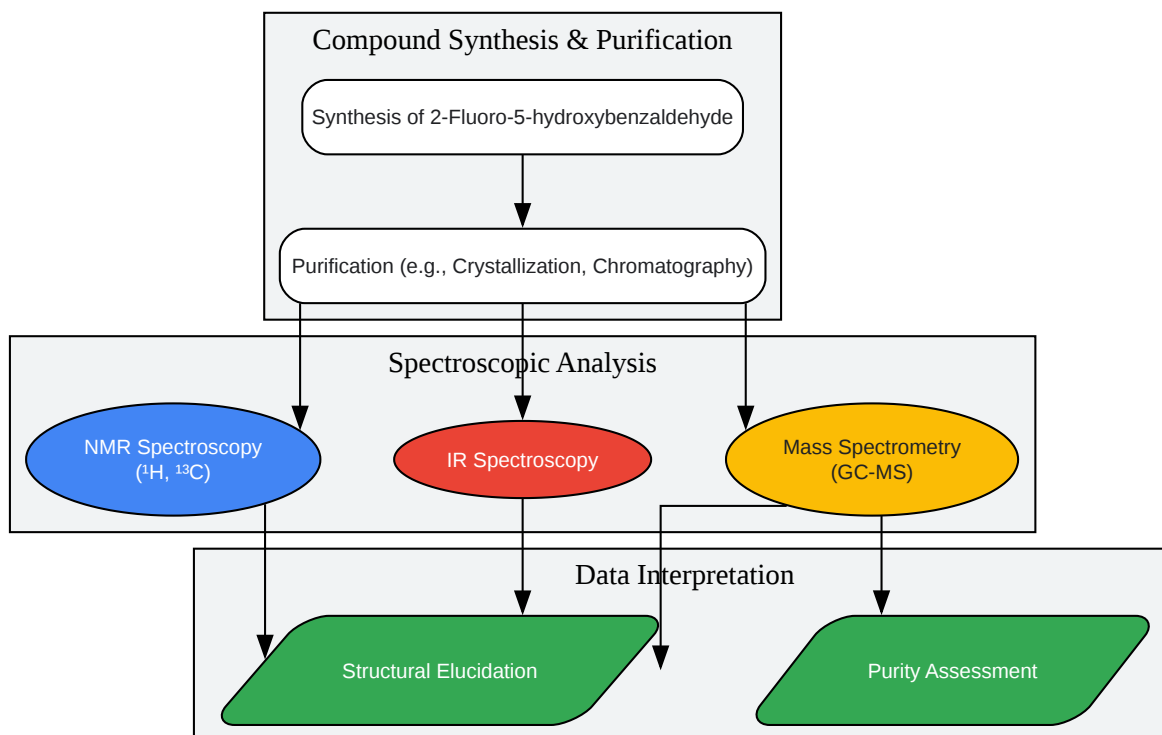
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **2-Fluoro-5-hydroxybenzaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3 , or deuterated dimethyl sulfoxide, DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- **Data Analysis:** The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the molecular structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Fluoro-5-hydroxybenzaldehyde**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]
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